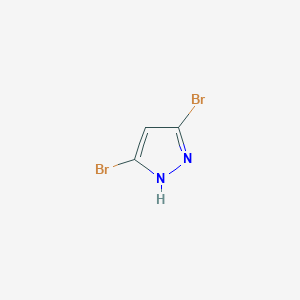

3,5-dibromo-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

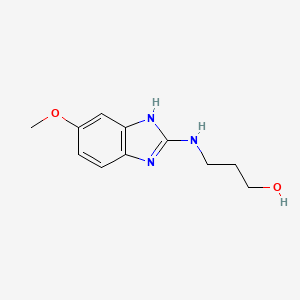

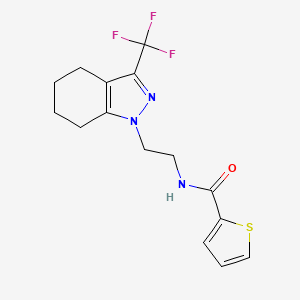

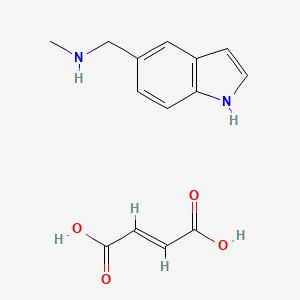

3,5-Dibromo-1H-pyrazole is a chemical compound with the molecular formula C3H2Br2N2 . It belongs to the group of c1-c6 alkoxy . It has been shown to be a solid catalyst for copolymerization reactions and has also been used in the synthesis of polymers with ethyl groups, hydroxyl groups, and active methylene groups .

Synthesis Analysis

The synthesis of 3,5-dibromo-1H-pyrazole involves treating 3,5-dibromo-1H-pyrazole-4-carboxylic acid with trifluorosulfonic anhydride to yield sulphonate. The bromo-benzene is then treated with bromine water, the corresponding Grignard reagent is prepared, and then the benzene ring is hydrolyzed to yield the product .Molecular Structure Analysis

The molecular structure of 3,5-dibromo-1H-pyrazole consists of a five-membered ring with two adjacent nitrogen atoms . The average mass of the molecule is 225.869 Da and the monoisotopic mass is 223.858459 Da .Physical And Chemical Properties Analysis

3,5-Dibromo-1H-pyrazole has a predicted boiling point of 321.8±22.0 °C and a predicted density of 2.419±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación

Synthetic Intermediates

Pyrazole-containing compounds, such as 3,5-dibromo-1H-pyrazole, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields .

Biological Applications

Pyrazole derivatives have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Physical-Chemical Applications

The physical-chemical properties of pyrazoles make them useful in material science and industrial fields . Their properties can be highly dependent on the nature of their substituent groups .

Material Science Applications

In the field of material science, pyrazole derivatives have shown valuable synthetical, biological, and photophysical properties .

Industrial Applications

Pyrazoles are also used in various sectors of the chemical industry, including medicine and agriculture .

Pharmaceutical Applications

The pyrazole ring is present as the core in a variety of leading drugs such as Celebrex, Sildenafil (Viagra), Ionazlac, Rimonabant, and Difenamizole .

Preparation of Solid Hexacoordinate Complexes

4-Bromopyrazole, a derivative of pyrazole, may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

Synthesis of 1,4’-Bipyrazoles

4-Bromopyrazole may also be used as a starting material in the synthesis of 1,4’-bipyrazoles .

Safety and Hazards

Direcciones Futuras

Pyrazole-containing compounds, such as 3,5-dibromo-1H-pyrazole, represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Mecanismo De Acción

Target of Action

Pyrazole, a similar compound, has been reported to interact with estrogen receptor alpha, estrogen receptor beta, and alcohol dehydrogenase 1c .

Mode of Action

It’s known that pyrazoles, due to the presence of two dissimilar and adjacent nitrogen atoms, can simultaneously donate and accept hydrogen bonds, favoring the establishment of intermolecular interactions . This property might influence the interaction of 3,5-dibromo-1H-pyrazole with its targets.

Biochemical Pathways

It’s known that pyrazoles can participate in proton transfer processes , which could potentially affect various biochemical pathways.

Pharmacokinetics

It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that it may have specific stability and storage requirements that could impact its bioavailability.

Result of Action

It has been shown to be a solid catalyst for copolymerization reactions and has been used in the synthesis of polymers with ethyl groups, hydroxyl groups, and active methylene groups .

Action Environment

The action of 3,5-dibromo-1H-pyrazole can be influenced by environmental factors. For instance, its stability and efficacy may be affected by temperature, as it requires storage in an inert atmosphere at 2-8°C .

Propiedades

IUPAC Name |

3,5-dibromo-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2N2/c4-2-1-3(5)7-6-2/h1H,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFIWKBFQXGMJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.87 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67460-86-0 |

Source

|

| Record name | 3,5-dibromo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2891478.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2891479.png)

![N-[cyano(2-methoxyphenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2891487.png)

![4-[(4-Methylphenyl)thio]piperidine](/img/structure/B2891488.png)